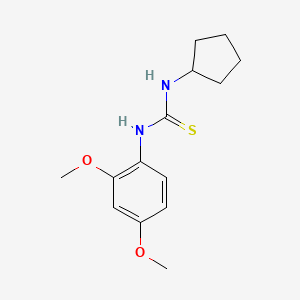
N-cyclopentyl-N'-(2,4-dimethoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-N'-(2,4-dimethoxyphenyl)thiourea (CPDTU) is a compound that belongs to the class of thiourea derivatives. CPDTU has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Applications De Recherche Scientifique
N-cyclopentyl-N'-(2,4-dimethoxyphenyl)thiourea has been studied extensively for its potential applications in scientific research. One of the major applications of N-cyclopentyl-N'-(2,4-dimethoxyphenyl)thiourea is in the field of neuroscience, where it is used as a selective antagonist for the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel that is involved in various physiological and pathological processes, including inflammation, pain, and neurodegeneration. N-cyclopentyl-N'-(2,4-dimethoxyphenyl)thiourea has been shown to block the P2X7 receptor, thereby reducing inflammation and neurodegeneration.
Mécanisme D'action
N-cyclopentyl-N'-(2,4-dimethoxyphenyl)thiourea acts as a selective antagonist for the P2X7 receptor. The P2X7 receptor is a transmembrane protein that is expressed in various cell types, including immune cells and neurons. Upon activation by extracellular ATP, the P2X7 receptor opens a cation channel, leading to the influx of calcium ions and the activation of downstream signaling pathways. N-cyclopentyl-N'-(2,4-dimethoxyphenyl)thiourea blocks the P2X7 receptor by binding to a specific site on the receptor, thereby preventing the influx of calcium ions and downstream signaling.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-(2,4-dimethoxyphenyl)thiourea has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-cyclopentyl-N'-(2,4-dimethoxyphenyl)thiourea can reduce the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, from immune cells. In vivo studies have shown that N-cyclopentyl-N'-(2,4-dimethoxyphenyl)thiourea can reduce inflammation and neurodegeneration in animal models of various diseases, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-N'-(2,4-dimethoxyphenyl)thiourea has several advantages as a research tool. It is a selective antagonist for the P2X7 receptor, which allows for the specific targeting of this receptor in various cell types. N-cyclopentyl-N'-(2,4-dimethoxyphenyl)thiourea is also relatively stable and can be easily synthesized in the laboratory. However, N-cyclopentyl-N'-(2,4-dimethoxyphenyl)thiourea also has some limitations. It has a relatively short half-life in vivo, which limits its use in long-term studies. Additionally, N-cyclopentyl-N'-(2,4-dimethoxyphenyl)thiourea has been shown to have off-target effects on other ion channels, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on N-cyclopentyl-N'-(2,4-dimethoxyphenyl)thiourea. One area of interest is the development of more potent and selective P2X7 receptor antagonists. Another area of interest is the investigation of the role of the P2X7 receptor in various diseases, including cancer and autoimmune disorders. Additionally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of N-cyclopentyl-N'-(2,4-dimethoxyphenyl)thiourea, as well as its potential side effects and toxicity.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-N'-(2,4-dimethoxyphenyl)thiourea involves the reaction of cyclopentyl isocyanate with 2,4-dimethoxyaniline in the presence of thiourea. This reaction results in the formation of N-cyclopentyl-N'-(2,4-dimethoxyphenyl)thiourea as a white solid with a melting point of 124-126°C.
Propriétés
IUPAC Name |
1-cyclopentyl-3-(2,4-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-17-11-7-8-12(13(9-11)18-2)16-14(19)15-10-5-3-4-6-10/h7-10H,3-6H2,1-2H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUOLAXAWXWNRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200636 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Cyclopentyl-3-(2,4-dimethoxyphenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

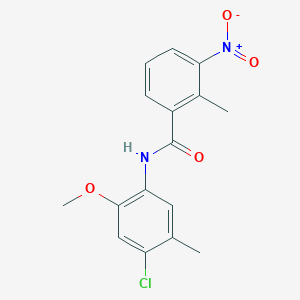
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5804074.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5804077.png)
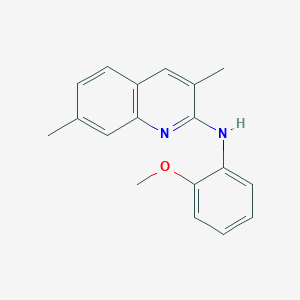
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5804100.png)
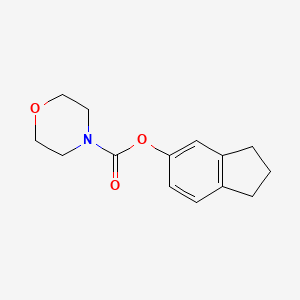
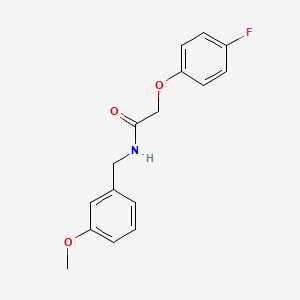
![4-isopropyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B5804119.png)
![3-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5804121.png)

![2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide](/img/structure/B5804138.png)
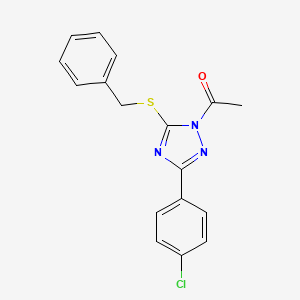
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5804143.png)
